4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide
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Overview
Description
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide is a complex organic compound that features a combination of benzenesulfonyl, oxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide typically involves multiple steps, including the formation of the oxazole ring, sulfonylation, and subsequent coupling with the pyridine derivative. The general synthetic route can be summarized as follows:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation of the oxazole derivative using benzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated oxazole with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with the active site of enzymes, inhibiting their activity, while the oxazole and pyridine moieties may facilitate binding to specific receptors or DNA.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known anticancer drug that also contains a benzenesulfonyl group.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures used in various therapeutic applications.
Thiazole Derivatives: Compounds with similar sulfur-containing heterocycles used in medicinal chemistry.
Uniqueness
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide is unique due to its combination of benzenesulfonyl, oxazole, and pyridine moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H21N3O4S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[4-(benzenesulfonylmethyl)-5-methyl-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C24H21N3O4S/c1-17-22(16-32(29,30)21-7-3-2-4-8-21)27-24(31-17)20-11-9-19(10-12-20)23(28)26-15-18-6-5-13-25-14-18/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
LWIZQCLTSXBCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)CS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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